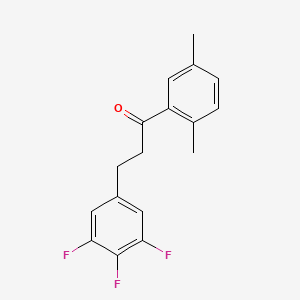

![molecular formula C8H12N2O3 B1328018 3-(3-异丙基-[1,2,4]噁二唑-5-基)-丙酸 CAS No. 947013-67-4](/img/structure/B1328018.png)

3-(3-异丙基-[1,2,4]噁二唑-5-基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

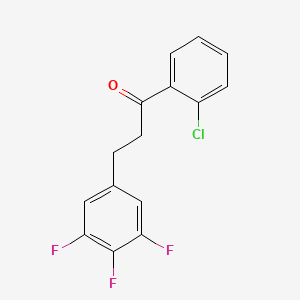

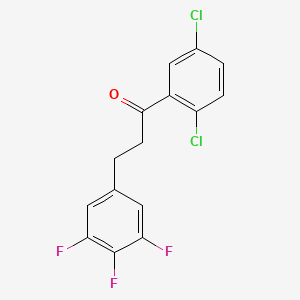

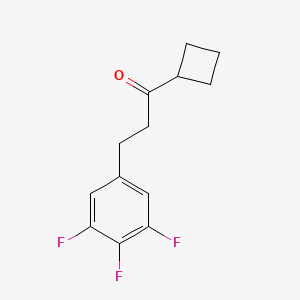

The compound 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The isopropyl group attached to the oxadiazole ring indicates that it may have unique physical and chemical properties, potentially useful in various applications such as pharmaceuticals and pesticides.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been described in the literature. For instance, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids from arylamidoximes and succinic anhydride under microwave irradiation conditions has been reported to be efficient, yielding the products in good yields within 2-3 minutes. This method is also noted for its eco-friendly and cost-effective purification process . Another related synthesis involves the preparation of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one using isobutanoic acid, hydrazine hydrate, and triphosgene, with a focus on optimizing factors such as water carrying agent and acid binding agent to achieve a high yield and purity suitable for industrial production .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be complex, with the potential for various substitutions on the ring. For example, the structure of a 1,2,5-oxadiazole derivative has been confirmed by single crystal X-ray analysis, highlighting the importance of structural characterization in understanding these compounds . The presence of substituents can significantly affect the molecular properties and reactivity of the oxadiazole ring.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a range of chemical reactions. For instance, 5-arylisoxazole-3-hydroxamic acids have been shown to rearrange into 3,4-substituted 1,2,5-oxadiazoles under the action of aqueous KOH . Additionally, the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been explored as a bioisoster of the carboxy function, which can be integrated into various compounds with agonist or antagonist activity at ionotropic glutamate receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents, for example, has been correlated with strong larvicidal activity against Aedes aegypti larvae, as observed in bioassays with 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids . These compounds have also shown inhibitory effects on the growth of various fungi, indicating their potential as antifungal agents. The bioactivity of these compounds can be attributed to alterations in the larvae's spiracular valves and anal papillae, leading to death .

科学研究应用

合成和表征

- 报道了一种新颖的合成方法,用于合成3-(3-芳基-1,2,4-噁二唑-5-基)丙酸,包括3-(3-异丙基-[1,2,4]噁二唑-5-基)-丙酸,采用微波介导合成。这种方法提供了一种快速、环保和经济有效的替代传统合成的方法,整个过程仅需2-3分钟,产物质量高(Neves Filho et al., 2009)。

杀幼虫和抑制真菌生长性能

- 3-(3-异丙基-[1,2,4]噁二唑-5-基)-丙酸表现出强烈的对埃及伊蚊L4幼虫的杀幼虫活性,这是一种常见的蚊子物种。该活性被假设是由于苯环中的电子吸引取代基。此外,这些化合物已显示出在抑制各种真菌生长方面的有效性,包括镰刀菌属真菌(Neves Filho et al., 2009)。

防腐蚀性能

- 1,3,4-噁二唑衍生物,包括类似于3-(3-异丙基-[1,2,4]噁二唑-5-基)-丙酸的化合物,已被研究其防腐蚀性能。这些研究表明,这类化合物可以有效地保护低碳钢免受酸性环境中的腐蚀,突显了它们在工业环境中的潜在应用(Ammal et al., 2018)。

作用机制

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazole derivatives have been reported to interact with their targets and cause changes that result in their anti-infective activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to inhibit the enzyme 3-hydroxykynurenine transaminase (hkt) from aedes aegypti, which is part of the kynurenine pathway . This pathway leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

安全和危害

未来方向

属性

IUPAC Name |

3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5(2)8-9-6(13-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPKNMGXOWKKGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947013-67-4 |

Source

|

| Record name | 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。